N-2,6-dimethylphenyl-2-naphthylamine
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Overview
Description
N-2,6-dimethylphenyl-2-naphthylamine is an organic compound with the molecular formula C18H17N It is known for its unique structure, which combines a naphthylamine moiety with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2,6-dimethylphenyl-2-naphthylamine typically involves the reaction of 2-naphthylamine with 2,6-dimethylphenylamine under specific conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-2,6-dimethylphenyl-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-2,6-dimethylphenyl-2-naphthylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-2,6-dimethylphenyl-2-naphthylamine exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Shares the naphthylamine core but lacks the dimethylphenyl group.
2,6-Dimethylphenylamine: Contains the dimethylphenyl group but lacks the naphthylamine moiety.
N-phenyl-2-naphthylamine: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness
N-2,6-dimethylphenyl-2-naphthylamine is unique due to the presence of both the naphthylamine and dimethylphenyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C18H17N/c1-13-6-5-7-14(2)18(13)19-17-11-10-15-8-3-4-9-16(15)12-17/h3-12,19H,1-2H3 |
InChI Key |
KYWYRNURERYQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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